molecular formula C10H19N3O B14992233 5-Amino-1-(1-methyl-hexyl)-1H-pyrazol-3-ol

5-Amino-1-(1-methyl-hexyl)-1H-pyrazol-3-ol

Cat. No.: B14992233
M. Wt: 197.28 g/mol
InChI Key: FNVKNQYEKMQPPY-UHFFFAOYSA-N
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Description

5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a heptan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(heptan-2-yl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-amino-1-(heptan-2-yl)-1H-pyrazol-3-ol may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(heptan-2-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of biochemical processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(heptan-2-yl)-1H-pyrazol-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3-amino-2-heptan-2-yl-1H-pyrazol-5-one

InChI

InChI=1S/C10H19N3O/c1-3-4-5-6-8(2)13-9(11)7-10(14)12-13/h7-8H,3-6,11H2,1-2H3,(H,12,14)

InChI Key

FNVKNQYEKMQPPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)N1C(=CC(=O)N1)N

Origin of Product

United States

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